![molecular formula C25H20BrNO4 B2548315 2-(5-bromo-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3-dihydro-1H-indol-3-yl)acetic acid CAS No. 2138213-22-4](/img/structure/B2548315.png)
2-(5-bromo-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3-dihydro-1H-indol-3-yl)acetic acid
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Overview
Description
2-(5-bromo-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3-dihydro-1H-indol-3-yl)acetic acid is a complex organic compound that features a brominated indole core, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-bromo-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3-dihydro-1H-indol-3-yl)acetic acid typically involves multiple steps:
Bromination of Indole: The indole core is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Fmoc Protection: The brominated indole is then protected with the fluorenylmethoxycarbonyl group using Fmoc chloride in the presence of a base such as triethylamine.
Acetic Acid Introduction:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent reaction conditions would be critical to achieving the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole core.
Reduction: Reduction reactions can target the bromine atom, potentially converting it to a hydrogen atom.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under mild conditions.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: De-brominated indole derivatives.
Substitution: Substituted indole derivatives with various functional groups.
Scientific Research Applications
Chemistry
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Protecting Group: The Fmoc group is commonly used in peptide synthesis to protect amine functionalities.
Biology
Biological Probes: Utilized in the development of biological probes for studying enzyme activities and protein interactions.
Medicine
Drug Development:
Industry
Mechanism of Action
The mechanism of action of 2-(5-bromo-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3-dihydro-1H-indol-3-yl)acetic acid largely depends on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The Fmoc group can be cleaved under basic conditions, revealing the active amine group, which can then participate in further biochemical reactions .
Comparison with Similar Compounds
Similar Compounds
2-(5-bromo-1H-indol-3-yl)acetic acid: Lacks the Fmoc protecting group, making it less versatile in peptide synthesis.
2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3-dihydro-1H-indol-3-yl)acetic acid: Similar structure but without the bromine atom, affecting its reactivity.
Uniqueness
The presence of both the bromine atom and the Fmoc protecting group makes 2-(5-bromo-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3-dihydro-1H-indol-3-yl)acetic acid unique. The bromine atom allows for further functionalization through substitution reactions, while the Fmoc group provides a temporary protection for the amine functionality, facilitating complex synthetic routes .
Properties
IUPAC Name |
2-[5-bromo-1-(9H-fluoren-9-ylmethoxycarbonyl)-2,3-dihydroindol-3-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20BrNO4/c26-16-9-10-23-21(12-16)15(11-24(28)29)13-27(23)25(30)31-14-22-19-7-3-1-5-17(19)18-6-2-4-8-20(18)22/h1-10,12,15,22H,11,13-14H2,(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHRJSCDHSRFHKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(N1C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C=CC(=C2)Br)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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